Heptamethylphenyltrisiloxane

Description

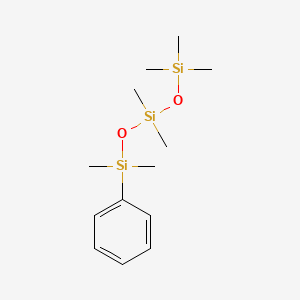

Heptamethylphenyltrisiloxane is an organosilicon compound characterized by a trisiloxane backbone (Si-O-Si-O-Si) substituted with methyl and phenyl groups. While direct data on this compound is sparse in the provided evidence, its structure can be inferred from related siloxanes. The phenyl group enhances thermal stability and hydrophobicity compared to fully methylated analogs, making it valuable in high-performance lubricants, coatings, and silicone-based materials .

Properties

IUPAC Name |

[dimethyl(phenyl)silyl]oxy-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si3/c1-16(2,3)14-18(6,7)15-17(4,5)13-11-9-8-10-12-13/h8-12H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADKJHZREGCUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939791 | |

| Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18407-16-4, 72451-53-7 | |

| Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptamethylphenyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072451537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3,5,5-Heptamethyl-5-phenyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptamethylphenyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Heptamethylphenyltrisiloxane can be synthesized through several methods. One common method involves the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane under the catalysis of concentrated sulfuric acid. This reaction produces 1,1,1,3,3-pentamethyldisiloxane, which is then further hydrolyzed with dimethyldimethoxysilane to yield this compound . This method is advantageous due to its high target specificity and minimal by-product formation.

Chemical Reactions Analysis

Hydrolysis and Molecular Rearrangement

Trisiloxanes, including heptamethyl derivatives, undergo hydrolysis due to the susceptibility of Si-O-Si bonds to water. For heptamethyltrisiloxane (a structurally similar compound without a phenyl group), hydrolysis leads to molecular rearrangement, forming tetrasiloxane copolymers and hexamethyldisiloxane (a water-insoluble byproduct) . The phenyl group in heptamethylphenyltrisiloxane may sterically hinder hydrolysis or alter bond stability, but this remains unconfirmed.

Key Reaction :

Polyether Modification

Heptamethyltrisiloxane reacts with polyether groups via Si-H bond substitution, forming polyether-modified trisiloxanes used in agricultural surfactants . While not explicitly described for the phenyl variant, analogous reactions could occur if the phenyl group does not block reactive sites.

Relevant Reaction :

Stability and Environmental Fate

Siloxanes like heptamethyltrisiloxane are generally stable but may degrade under extreme conditions (e.g., acidic/basic environments) . The phenyl group’s electron-withdrawing effects could influence degradation pathways, though specific data are lacking.

Comparative Analysis of Heptamethyltrisiloxane vs. This compound

Research Gaps and Limitations

-

Direct Reaction Data : No explicit studies on this compound’s reactions are found in the provided sources.

-

Phenyl Group Effects : The influence of the phenyl substituent on reactivity (e.g., steric hindrance, electronic effects) remains uncharacterized.

-

Mechanistic Insights : Structural analogs like heptamethyltrisiloxane provide indirect clues, but direct experimental data are absent.

Scientific Research Applications

Heptamethylphenyltrisiloxane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst . In biology and medicine, it is utilized in the synthesis of various compounds with potential therapeutic applications. In the industry, it is employed as a surfactant and wetting agent, enhancing the performance of coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of heptamethylphenyltrisiloxane involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing them to spread more easily on surfaces. This property is particularly useful in applications where enhanced wetting and spreading are required . The compound’s molecular structure allows it to form stable interactions with other molecules, enhancing their performance and stability.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Heptamethylphenyltrisiloxane with structurally similar siloxanes, highlighting key differences in substituents, applications, and properties:

Key Research Findings

Thermal Stability : The phenyl group in this compound significantly improves thermal resistance compared to Hexamethyldisiloxane, which degrades at lower temperatures due to its fully methylated structure.

Hydrophobicity : While less hydrophobic than perfluorinated analogs (e.g., 3-(3,3,3-Trifluoropropyl)Heptamethyltrisiloxane), this compound offers a balance between water repellency and biocompatibility, making it suitable for medical devices.

Surface Activity : Heptamethyltrisiloxane (CAS 1873-88-7) exhibits superior surface tension reduction, but the phenyl group in this compound enhances adhesion to polar substrates, broadening its use in coatings.

Biological Activity

Heptamethylphenyltrisiloxane, a member of the trisiloxane family, has garnered attention for its diverse biological activities. This article examines its antibacterial, anti-inflammatory, and potential agricultural applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique siloxane backbone, which contributes to its stability and reactivity. The molecular formula can be represented as . Its structure allows for interactions with biological systems, making it a subject of interest in various studies.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study extracted this compound from Allium atroviolaceum flowers, revealing its effectiveness against various bacterial strains. The compound demonstrated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent in agricultural and pharmaceutical applications .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have shown that this compound can inhibit proteinase activity and 5-lipoxygenase activity, leading to a substantial reduction in inflammation markers. For instance, a study reported a 75.42% inhibition at a concentration of 1000 µg/ml . This suggests that this compound could be beneficial in developing anti-inflammatory therapies.

3. Ecotoxicological Assessments

This compound's impact on pollinators has been assessed to evaluate its ecological safety. Laboratory studies involving honey bees indicated that the compound's median lethal dose (LD50) was significantly high, implying low acute toxicity at typical exposure levels . These findings are crucial for understanding the environmental impact of using trisiloxanes in agricultural practices.

Agricultural Applications

A series of case studies have demonstrated the effectiveness of this compound as a surfactant in agricultural formulations. It enhances the efficacy of pesticides by improving their spread and adhesion on plant surfaces. For example, field trials showed increased crop yields when this compound was used as an adjuvant in pesticide applications .

| Study | Application | Outcome |

|---|---|---|

| Study 1 | Pesticide Adjuvant | Increased efficacy and crop yield |

| Study 2 | Antimicrobial Agent | Significant reduction in bacterial growth |

| Study 3 | Anti-inflammatory | High percentage inhibition of inflammatory markers |

Research Findings

Recent studies have highlighted the biochemical mechanisms underlying the biological activities of this compound. For instance:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of heptamethylphenyltrisiloxane, and how are they experimentally determined?

- Methodological Answer : Physicochemical properties such as molecular weight (e.g., 358.6851 g/mol for related cyclotetrasiloxanes), viscosity, thermal stability, and solubility can be determined via techniques like nuclear magnetic resonance (NMR) spectroscopy, differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS). For example, molecular weight verification using NMR or mass spectrometry is critical to confirm purity and structure . Thermal stability under varying conditions (e.g., inert vs. oxidative atmospheres) should be tested using thermogravimetric analysis (TGA).

Q. How can this compound be synthesized and purified for research applications?

- Methodological Answer : Synthesis typically involves hydrolysis-condensation reactions of chlorosilane precursors. For instance, tetrachlorophosphazene derivatives (similar to methods in ) can be reacted with diamine ligands in tetrahydrofuran (THF) under controlled conditions. Purification may require column chromatography or fractional distillation, followed by characterization via FT-IR and NMR to confirm functional groups and absence of byproducts .

Q. What analytical methods are recommended for characterizing structural isomers or impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is effective for separating and identifying structural isomers. Impurity profiling should include GC-MS for volatile components and X-ray crystallography (if crystalline derivatives are formed) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the reactivity of this compound in novel applications?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic structures and reaction pathways, such as hydrolysis kinetics or interactions with surfactants. Experimental validation involves comparing predicted activation energies with Arrhenius parameters derived from kinetic studies (e.g., via UV-Vis spectroscopy for reaction monitoring). Cross-referencing computational and experimental data reduces errors in mechanistic interpretations .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in organosilicon chemistry?

- Methodological Answer : Contradictions may arise from variations in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic replication studies under controlled parameters (e.g., using Design of Experiments [DoE]) can isolate variables. Meta-analyses of published datasets, weighted by methodological rigor (e.g., adherence to protocols in ), help identify consensus trends .

Q. How does the steric and electronic environment of this compound influence its performance in silicone-based polymer networks?

- Methodological Answer : Steric effects from phenyl groups and electronic contributions from Si-O-Si linkages can be studied via dynamic mechanical analysis (DMA) and crosslinking density measurements. Comparative studies with analogs (e.g., methylphenyl vs. dimethylsiloxanes) using small-angle X-ray scattering (SAXS) reveal structure-property relationships .

Q. What experimental designs are optimal for assessing the environmental fate and degradation pathways of this compound?

- Methodological Answer : Aerobic/anaerobic biodegradation studies in simulated environmental matrices (e.g., soil, water) should employ isotopic labeling (e.g., Si) to track degradation intermediates via LC-MS/MS. Ecotoxicity assays (e.g., Daphnia magna survival tests) under OECD guidelines ensure reproducibility and regulatory relevance .

Methodological Best Practices

- Data Reporting : Ensure raw datasets (e.g., NMR spectra, chromatograms) are included in supplementary materials, as per , to enable independent validation .

- Literature Review : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook) over commercial platforms to avoid biased or unverified data .

- Error Mitigation : Adopt blind testing and third-party validation (e.g., via independent labs) for critical measurements like catalytic efficiency or purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.